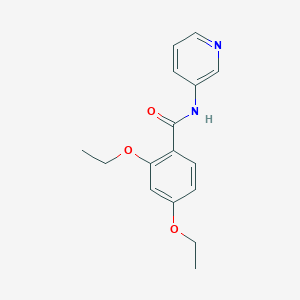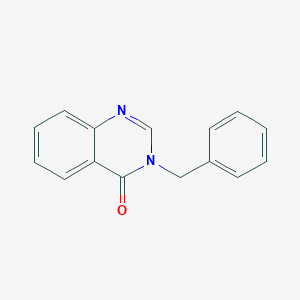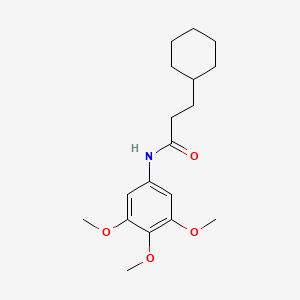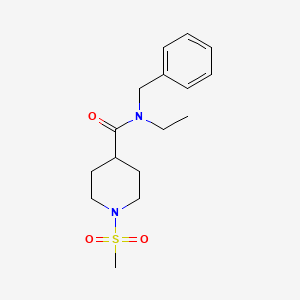
2,4-diethoxy-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-diethoxy-N-3-pyridinylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
Wirkmechanismus
The mechanism of action of 2,4-diethoxy-N-3-pyridinylbenzamide is not fully understood, but it is believed to work by interfering with the insects' sense of smell. 2,4-diethoxy-N-3-pyridinylbenzamide has been shown to mask the scent of carbon dioxide, which is one of the primary cues that insects use to locate their hosts. 2,4-diethoxy-N-3-pyridinylbenzamide also appears to interfere with the insects' ability to detect other chemicals, such as lactic acid and octenol, which are also used by insects to locate their hosts.
Biochemical and Physiological Effects:
2,4-diethoxy-N-3-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insects' nervous system, causing paralysis and death. 2,4-diethoxy-N-3-pyridinylbenzamide has also been shown to affect the insects' feeding behavior, causing them to feed less frequently and for shorter periods of time. In addition, 2,4-diethoxy-N-3-pyridinylbenzamide has been shown to affect the insects' reproductive behavior, reducing their ability to mate and lay eggs.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-diethoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a highly effective insect repellent, which makes it useful for experiments that require protection against insects. 2,4-diethoxy-N-3-pyridinylbenzamide is also relatively easy to use and can be applied to surfaces or incorporated into materials such as clothing. However, 2,4-diethoxy-N-3-pyridinylbenzamide does have some limitations. It can be toxic to some species of insects, which can limit its use in certain experiments. In addition, 2,4-diethoxy-N-3-pyridinylbenzamide can be expensive, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-diethoxy-N-3-pyridinylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than 2,4-diethoxy-N-3-pyridinylbenzamide. Another area of research is the use of 2,4-diethoxy-N-3-pyridinylbenzamide in combination with other insecticides to increase their effectiveness. Finally, there is a need for more research on the ecological effects of 2,4-diethoxy-N-3-pyridinylbenzamide, including its impact on non-target species and its potential to accumulate in the environment.
Synthesemethoden
The synthesis of 2,4-diethoxy-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with ethoxyacetyl chloride and 2-chlorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain 2,4-diethoxy-N-3-pyridinylbenzamide in a pure form. The synthesis of 2,4-diethoxy-N-3-pyridinylbenzamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2,4-diethoxy-N-3-pyridinylbenzamide has been extensively studied in the field of insect repellents. It has been shown to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria and dengue fever. 2,4-diethoxy-N-3-pyridinylbenzamide has also been used in the development of new insect repellents and has been incorporated into clothing and other materials to provide long-lasting protection against insects.
Eigenschaften
IUPAC Name |
2,4-diethoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-7-8-14(15(10-13)21-4-2)16(19)18-12-6-5-9-17-11-12/h5-11H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAZJLHPXXVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5376343.png)
![2-(4H-1,2,4-triazol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5376347.png)


![N-(2-chlorophenyl)-2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)acetamide](/img/structure/B5376365.png)

![2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-7-hydroxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B5376376.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methylcyclopropyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5376388.png)
![methyl 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5376392.png)

![3-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5376410.png)
![6-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5376412.png)
![(4R)-4-{4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5376426.png)
![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5376432.png)